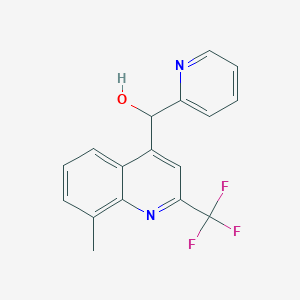
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is a complex organic compound that features a quinoline core substituted with a pyridyl group, a methyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput . Additionally, the use of catalysts and specific reaction conditions to enhance the efficiency of each step would be crucial.
Análisis De Reacciones Químicas
Types of Reactions
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridyl group to a more reactive form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the trifluoromethyl group could yield a variety of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol involves its interaction with specific molecular targets. The pyridyl and quinoline moieties can interact with metal ions, making the compound useful as a chelating agent . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridyl-quinoline derivatives: These compounds share the quinoline and pyridyl core but lack the trifluoromethyl group, which can significantly alter their chemical and biological properties.
Trifluoromethyl-quinoline derivatives: These compounds have the trifluoromethyl group but may lack the pyridyl substitution, affecting their reactivity and applications.
Uniqueness
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridyl group allows for specific interactions with metal ions and biological targets .
Propiedades
IUPAC Name |
[8-methyl-2-(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWCBDMWIBNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













